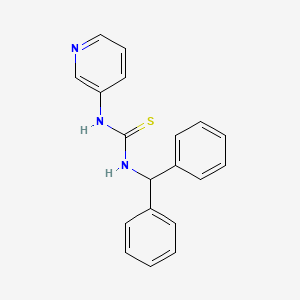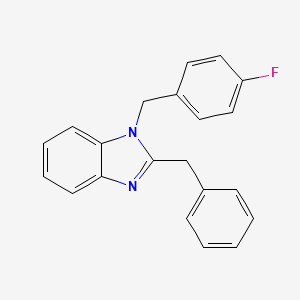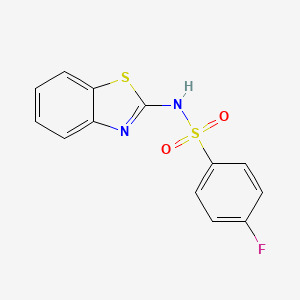![molecular formula C20H16N4O B5598713 N-[3-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5598713.png)
N-[3-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine, also known as NTB, is a chemical compound that has been widely studied for its potential applications in scientific research. NTB belongs to the class of triazole compounds, which have been found to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.
Applications De Recherche Scientifique
Fluorescent Properties and Synthesis of Derivatives
Research into compounds related to "N-[3-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine" often focuses on their synthesis and properties, particularly their potential fluorescent applications. For instance, studies on derivatives of 4-amino-7-nitrobenzofurazan have explored their synthesis, physical, and chemical properties, emphasizing their hydrophobicity, UV-Vis, and fluorescence characteristics. Such compounds have potential applications in materials science, specifically in the development of fluorescent materials for various technological uses (Bem et al., 2007).
Antimicrobial Activities
The synthesis and evaluation of 1,2,4-triazole derivatives for their antimicrobial activities represent another area of interest. Novel compounds synthesized from various ester ethoxycarbonylhydrazones and primary amines have been screened for their effectiveness against microorganisms, highlighting the potential pharmaceutical applications of triazole compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Synthesis and Characterization for Biological Applications
Further research into related compounds includes the synthesis and characterization of derivatives with potential biological applications. For example, the development of pyrano[2,3-d]pyrimidine and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine derivatives has been explored, with some compounds showing promising antibacterial activities. This underscores the relevance of such chemical structures in medicinal chemistry and drug discovery efforts, aiming to find new therapeutic agents (El-Agrody et al., 2000).
Photocatalytic Applications and Material Science
The exploration of triazolylidene ruthenium complexes for their catalytic activities, including oxidations and oxidative couplings, sheds light on the potential use of related compounds in catalysis and material science. Such research demonstrates the versatility of triazole-based compounds in facilitating various chemical reactions, with implications for synthesis and manufacturing processes (Prades et al., 2011).
Propriétés
IUPAC Name |
(E)-1-[3-(naphthalen-1-ylmethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-2-10-20-17(6-1)7-4-8-18(20)13-25-19-9-3-5-16(11-19)12-23-24-14-21-22-15-24/h1-12,14-15H,13H2/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOWDWMJMUVVAS-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)C=NN4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)/C=N/N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5598632.png)
![3-amino-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5598635.png)
![3-{2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5598647.png)

![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5598655.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-(2-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5598666.png)
![3-[(dimethylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5598673.png)
![2-{1-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5598676.png)
methanone](/img/structure/B5598686.png)



![N-{(3S*,4R*)-1-[(4'-hydroxy-4-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5598706.png)
![N-isopropyl-4-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzenesulfonamide hydrochloride](/img/structure/B5598727.png)